

Theoretical Background: The Origin of Paramagnetism in Copper(II) Sulfate

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Compound of Interest		
Compound Name:	Copper(II) sulfate hydrate	
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Copper(II) sulfate (CuSO₄) in its hydrated form, most commonly as the pentahydrate (CuSO₄·5H₂O), exhibits paramagnetism. This property stems from the electronic configuration of the copper(II) ion, which is [Ar] 3d⁹. The presence of a single unpaired electron in the 3d orbital results in a net electronic spin, giving the ion a permanent magnetic dipole moment. When placed in an external magnetic field, these individual magnetic dipoles tend to align with the field, resulting in a positive magnetic susceptibility. The magnitude of this paramagnetism is temperature-dependent, generally following the Curie-Weiss law.

The aquo complex, $[Cu(H_2O)_6]^{2+}$, formed when copper(II) sulfate dissolves in water, possesses an octahedral molecular geometry and is also paramagnetic. The anhydrous form of copper(II) sulfate is a pale green or gray-white powder, while the pentahydrate is a bright blue solid.[1]

Quantitative Magnetic Susceptibility Data

The magnetic susceptibility of **copper(II) sulfate hydrate** has been determined by various methods, yielding consistent results. The data is typically presented as gram magnetic susceptibility (χ g), molar magnetic susceptibility (χ M), and the effective magnetic moment (μ eff).



Compound	Formula	Molar Mass (g/mol)	Molar Magnetic Susceptibility (χM) (cm³/mol)	Effective Magnetic Moment (µeff) (Bohr Magnetons, µB)
Copper(II) Sulfate Pentahydrate	CuSO ₄ ·5H ₂ O	249.68	+1460 x 10 ⁻⁶	1.87
Anhydrous Copper(II) Sulfate	CuSO ₄	159.61	+1330 x 10 ⁻⁶	Not specified

Note: The molar susceptibility values are typically reported at room temperature (around 298 K).

Experimental Protocols for Measuring Magnetic Susceptibility

The magnetic susceptibility of **copper(II) sulfate hydrate** can be accurately determined using several experimental techniques. The most common methods are the Gouy method and the Evans (NMR) method.

The Gouy Method

The Gouy method is a classical and widely used technique that measures the change in mass of a sample when it is placed in a magnetic field.

- Sample Preparation: A long, cylindrical tube (Gouy tube) is uniformly packed with finely powdered copper(II) sulfate pentahydrate.
- Apparatus Setup: A Gouy balance is used, which consists of an analytical balance and a
 powerful electromagnet. The Gouy tube is suspended from one arm of the balance so that its
 bottom end is in the region of the maximum magnetic field between the poles of the magnet,
 and the top end is in a region of negligible field strength.



- Measurement without Magnetic Field: The initial mass of the sample in the Gouy tube is measured in the absence of a magnetic field.
- Measurement with Magnetic Field: The electromagnet is turned on, and the new mass of the sample is recorded. A paramagnetic sample like copper(II) sulfate will be drawn into the magnetic field, resulting in an apparent increase in mass.
- Calibration: The procedure is repeated with a substance of known magnetic susceptibility to calibrate the apparatus.
- Calculation: The gram magnetic susceptibility (χg) is calculated using the following formula:

$$\chi g = (2 * g * \Delta m) / (H^2 * A)$$

where:

- g is the acceleration due to gravity
- Δm is the change in mass
- H is the magnetic field strength
- A is the cross-sectional area of the sample

The molar magnetic susceptibility (χM) is then calculated by multiplying the gram susceptibility by the molar mass of the compound. Finally, the effective magnetic moment (μeff) is determined using the equation:

$$\mu$$
eff = 2.828 * $\sqrt{\chi}$ M * T)

where T is the absolute temperature in Kelvin.

The Evans Method (NMR Spectroscopy)

The Evans method is a more modern and often more convenient technique that utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine magnetic susceptibility.[2] It relies on the principle that the chemical shift of a reference molecule in a solution is affected by the presence of a paramagnetic species.[2]



- Sample Preparation: Two NMR tubes are prepared. One contains a solution of an inert reference compound (e.g., tetramethylsilane, TMS) in a suitable solvent. The second tube contains the same solution plus a precisely known concentration of **copper(II) sulfate hydrate**. A coaxial insert or a capillary containing the pure solvent with the reference is placed inside the NMR tube with the paramagnetic solution.[2][3]
- NMR Measurement: The ¹H NMR spectrum of the sample is acquired. Two distinct signals for the reference compound will be observed: one from the solution containing the paramagnetic sample and one from the pure solvent in the insert.
- Data Analysis: The difference in the chemical shift ($\Delta\delta$) between the two reference signals is measured in parts per million (ppm).
- Calculation: The molar magnetic susceptibility (χM) is calculated using the following equation:

$$\chi M = (3 * \Delta f) / (4 * \pi * f * c) + \chi M(solvent)$$

where:

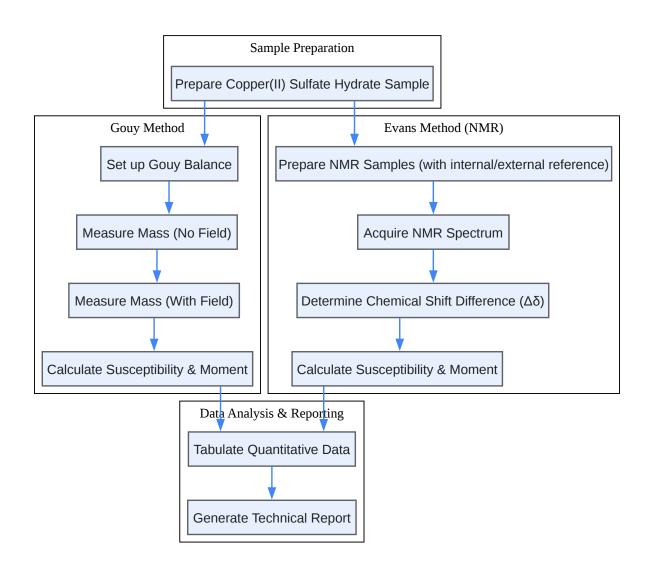
- \circ Δf is the frequency difference in Hz ($\Delta \delta$ in ppm multiplied by the spectrometer frequency in MHz)
- f is the spectrometer frequency in Hz
- o c is the molar concentration of the paramagnetic sample
- χM(solvent) is the molar susceptibility of the solvent, which is often negligible or can be corrected for.

The effective magnetic moment (μ eff) is then calculated from χM using the same formula as in the Gouy method.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the magnetic susceptibility of **copper(II) sulfate hydrate**.





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Caption: Experimental workflow for determining the magnetic susceptibility of **Copper(II)** sulfate hydrate.



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